3-[Hydroxy(phenyl)methyl]but-3-en-2-one
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Overview
Description
3-[Hydroxy(phenyl)methyl]but-3-en-2-one is an organic compound with the molecular formula C10H12O2 It is characterized by the presence of a hydroxy group attached to a phenylmethyl group, which is further connected to a butenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Hydroxy(phenyl)methyl]but-3-en-2-one can be achieved through several methods. One common approach involves the reaction of acetophenone with formaldehyde in the presence of a base, followed by the addition of a suitable catalyst to facilitate the formation of the desired product . The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
3-[Hydroxy(phenyl)methyl]but-3-en-2-one undergoes various chemical reactions, including:
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[Hydroxy(phenyl)methyl]but-3-en-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[Hydroxy(phenyl)methyl]but-3-en-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-phenylbutan-2-one: Similar structure but lacks the double bond in the butenone moiety.
4-Phenyl-3-buten-2-one: Similar structure but lacks the hydroxy group.
4-Methylpent-3-en-2-one: Similar structure but with a different substituent on the phenyl ring.
Uniqueness
3-[Hydroxy(phenyl)methyl]but-3-en-2-one is unique due to the presence of both a hydroxy group and a phenylmethyl group attached to a butenone structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
73255-39-7 |
---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-[hydroxy(phenyl)methyl]but-3-en-2-one |
InChI |
InChI=1S/C11H12O2/c1-8(9(2)12)11(13)10-6-4-3-5-7-10/h3-7,11,13H,1H2,2H3 |
InChI Key |
JOZQRTNMSJPYQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
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